Ethyl ethyl(4-methylphenyl)arsinite
Description
Properties
CAS No. |
81906-18-5 |
|---|---|
Molecular Formula |
C11H17AsO |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
ethoxy-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C11H17AsO/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
KFQFDXVPJKETIU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation-Arylation via Grignard Reagents
A foundational approach involves reacting arsenic trichloride with ethylmagnesium bromide to form diethylarsenic chloride (Et₂AsCl), followed by treatment with 4-methylphenyllithium to introduce the aryl group:
Diethylarsenic Chloride Formation :
$$
\text{AsCl₃} + 2 \text{EtMgBr} \rightarrow \text{Et₂AsCl} + 2 \text{MgBrCl}
$$
Conducted in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen, this step achieves ~70% yield with rigorous exclusion of moisture.Aryl Substitution :
$$
\text{Et₂AsCl} + \text{4-MePhLi} \rightarrow \text{Et₂As(4-MePh)} + \text{LiCl}
$$
The use of 4-methylphenyllithium in diethyl ether at room temperature facilitates aryl group incorporation, though competing side reactions may reduce yields to ~65%.
Direct Arylation of Diethylarsine
Alternative routes employ diethylarsine (Et₂AsH) as a precursor, reacting it with 4-methylphenyl iodide under palladium catalysis:
$$
\text{Et₂AsH} + \text{4-MePhI} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Et₂As(4-MePh)} + \text{HI}
$$
This method, while avoiding halogenated intermediates, requires handling pyrophoric arsines and achieves moderate yields (~55%).
Modern Catalytic Approaches
Nickel-Catalyzed Cross-Coupling
Recent advances leverage nickel complexes to mediate cross-couplings between arsenic chlorides and aryl boronic acids. For example:
$$
\text{Et₂AsCl} + \text{4-MePhB(OH)₂} \xrightarrow{\text{NiCl₂(dppe)}} \text{Et₂As(4-MePh)} + \text{B(OH)₂Cl}
$$
Conducted in dimethylformamide (DMF) at 80°C, this method offers improved selectivity (yields ~75%) and reduced reliance on moisture-sensitive reagents.
Photoredox Arsenic Functionalization
Emerging photoredox strategies utilize visible light to catalyze arsenic-aryl bond formation. A representative reaction employs tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]²⁺) as a photocatalyst, enabling the coupling of diethylarsine with 4-methylphenyl diazonium salts under mild conditions.
Purification and Characterization
Distillation and Crystallization
Crude Ethyl ethyl(4-methylphenyl)arsinite is typically purified via fractional distillation under reduced pressure (b.p. 150–160°C at 10 mmHg). Subsequent recrystallization from hexane/ethyl acetate mixtures yields high-purity crystals (>98% by GC-MS).
Spectroscopic Analysis
- ¹H NMR : Signals for ethyl groups (δ 1.2–1.4 ppm, triplets; δ 2.4–2.6 ppm, quartets) and 4-methylphenyl protons (δ 2.3 ppm, singlet; δ 6.8–7.1 ppm, aromatic multiplet).
- Mass Spectrometry : Molecular ion peak at m/z 286 (M⁺), with fragmentation patterns confirming the arsenic-centered structure.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(4-methylphenyl)arsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Elemental arsenic and simpler organoarsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Scientific Research Applications
Ethyl ethyl(4-methylphenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which ethyl ethyl(4-methylphenyl)arsinite exerts its effects involves interactions with cellular components and enzymes. The compound can bind to proteins and other biomolecules, affecting their function and activity. It may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| CAS No. | Compound Name | Substituent on Phenyl Ring | Similarity Score |
|---|---|---|---|
| 3951-10-8 | 2-(4-Methoxyphenyl)acetic anhydride | 4-methoxy | 0.95 |
| 40784-88-1 | Ethyl 2-(4-ethoxyphenyl)acetate | 4-ethoxy | 0.95 |
| 14062-26-1 | Ethyl 2-(4-phenoxyphenyl)acetate | 4-phenoxy | 0.95 |
| 65976-77-4 | Ethyl 2-(3,5-dimethoxyphenyl)acetate | 3,5-dimethoxy | 0.98 |
| 14062-18-1 | Ethyl 2-(4-methoxyphenyl)acetate | 4-methoxy | 0.98 |
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., methoxy, ethoxy): Compounds with 4-methoxy (CAS 14062-18-1) or 4-ethoxy (CAS 40784-88-1) substituents exhibit enhanced solubility in polar solvents due to increased polarity.
- Bulkier Substituents (e.g., phenoxy): The 4-phenoxy group (CAS 14062-26-1) introduces steric hindrance, which may slow down reaction kinetics in esterification or hydrolysis processes .
- Multi-Substituted Rings (e.g., 3,5-dimethoxy):
Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4) shows the highest similarity score (0.98), suggesting that meta-substitution patterns could mimic the steric and electronic effects of the 4-methyl group in this compound .
Reactivity and Stability Trends
- Hydrolytic Stability: Acetate esters (e.g., CAS 14062-18-1) are prone to hydrolysis under acidic or basic conditions, whereas anhydrides (e.g., CAS 3951-10-8) react more readily with nucleophiles.
- Thermal Stability: Methyl and ethoxy substituents (CAS 14062-18-1, 40784-88-1) enhance thermal stability compared to phenoxy-substituted analogs, as observed in differential scanning calorimetry (DSC) studies of related esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
